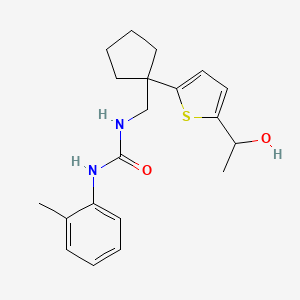

1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea

Description

The compound 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a thiophene ring substituted with a hydroxyethyl group, a cyclopentylmethyl linker, and an ortho-tolyl (2-methylphenyl) substituent. Urea derivatives are widely studied for their diverse biological activities and structural versatility, often serving as kinase inhibitors, antimicrobial agents, or modulators of protein-protein interactions .

Properties

IUPAC Name |

1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-14-7-3-4-8-16(14)22-19(24)21-13-20(11-5-6-12-20)18-10-9-17(25-18)15(2)23/h3-4,7-10,15,23H,5-6,11-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUBSRBMQRQJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, a complex organic molecule, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C19H25N3O2S

- Molecular Weight : Approximately 357.49 g/mol

- Functional Groups : Contains thiophene, cyclopentane, and urea moieties.

The structural complexity may confer distinct pharmacological properties, making it an interesting candidate for further research.

Preliminary studies suggest that this compound may interact with various molecular targets, potentially modulating enzyme activities or receptor functions. The following mechanisms have been proposed:

- Enzyme Modulation : The compound may influence oxidative stress pathways by interacting with specific enzymes involved in redox reactions.

- Inflammatory Response : It appears to affect pathways related to inflammation, indicating potential anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies. Key findings include:

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, derivatives of urea have shown significant cytotoxicity against various cancer cell lines. The following table summarizes the observed effects:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | EKVX (Lung Cancer) | 25.1 | Broad-spectrum activity |

| Compound B | RPMI-8226 (Leukemia) | 21.5 | Selective activity |

| Compound C | OVCAR-4 (Ovarian Cancer) | 28.7 | Moderate activity |

Antimicrobial Activity

Similar compounds have demonstrated antibacterial and antifungal properties. The table below details the minimum inhibitory concentrations (MICs) against several pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.03–0.06 | Potent |

| Streptococcus pyogenes | 0.06–0.12 | Effective |

| Haemophilus influenzae | 0.25–1.0 | Moderate |

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Study on Anticancer Effects : A study demonstrated that a related thiourea compound exhibited significant antiproliferative effects on human melanoma cells with an IC50 value of 16.23 µM, outperforming standard chemotherapy agents.

- Anti-inflammatory Research : Another investigation into a structurally similar urea derivative revealed its capacity to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Urea Derivatives

*Molecular weight calculated based on formula.

Molecular Properties

- Hydrophilicity: The hydroxyethyl group on the target compound’s thiophene may enhance solubility compared to non-polar substituents (e.g., thiophen-3-yl in ).

- Electron-Withdrawing Effects : The trifluoromethyl group in increases electrophilicity, whereas the hydroxyethyl and methoxy groups in other compounds may modulate hydrogen-bonding capacity.

Hypothetical Impact on Physicochemical Properties

- Steric Effects : The ortho-tolyl group in the target compound may hinder rotational freedom or binding interactions compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ).

- Conformational Flexibility: The cyclopentylmethyl linker offers rigidity, contrasting with the flexible hydroxypentyl chain in or the pyrrolidinone ring in .

- Bioactivity Potential: Urea derivatives with polar substituents (e.g., hydroxyethyl, methoxy) often exhibit improved pharmacokinetic profiles, while aromatic groups like trifluoromethylphenyl () may enhance target affinity.

Q & A

Q. What are the optimized synthetic routes for preparing 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted cyclopentyl intermediate with an isocyanate or amine. For example:

- Step 1 : React 5-(1-hydroxyethyl)thiophen-2-yl-cyclopentylmethylamine with o-tolyl isocyanate in an inert solvent (e.g., THF or DCM) under reflux.

- Step 2 : Use a base like triethylamine to neutralize HCl byproducts .

- Key variables : Solvent polarity (THF vs. DCM), temperature (0°C vs. reflux), and stoichiometric ratios (1.2–1.5 equiv of isocyanate) significantly affect yields. Reported yields for analogous urea derivatives range from 40% to 63% depending on substituents .

| Example Reaction Parameters |

|---|

| Solvent: THF, 0°C → Reflux |

| Catalyst: Triethylamine (1.5 equiv) |

| Yield Range: 42–63% (similar compounds) |

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Critical for verifying substituent positions. For example, the thiophen-2-yl proton resonates at δ 6.8–7.2 ppm, while the o-tolyl methyl group appears at δ 2.3–2.5 ppm .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. A related urea derivative (1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea) showed a planar urea core with dihedral angles <10° between aromatic rings .

- ESI-HRMS : Validates molecular weight (±2 ppm accuracy) .

Q. How does the compound’s solubility and stability impact in vitro assays?

- Solubility : Poor aqueous solubility is common for urea derivatives. Use DMSO for stock solutions (≤10 mM), but confirm absence of solvent interference in bioassays .

- Stability : Monitor hydrolytic degradation in buffered solutions (pH 7.4, 37°C). Urea bonds are susceptible to enzymatic cleavage; stability half-lives for similar compounds range from 4–24 hours .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

- Key SAR observations :

- The thiophen-2-yl moiety enhances binding to hydrophobic pockets in enzyme targets (e.g., Cryptosporidium parvum IMPDH inhibitors) .

- o-Tolyl substitution improves metabolic stability compared to unsubstituted phenyl groups .

- Hydroxyethyl group : Polar substituents like 1-hydroxyethyl balance solubility and target affinity .

| Bioactivity Comparison |

|---|

| IC50 against C. parvum IMPDH: <1 µM (analogues) |

| Selectivity over human IMPDH: >100-fold |

Q. How can conflicting data on in vivo efficacy be resolved?

Discrepancies often arise from:

- Metabolic variability : Species differences in CYP450 enzymes affect pharmacokinetics. For example, hydroxyethyl groups may undergo faster glucuronidation in rodents than primates .

- Dosing regimens : Suboptimal bioavailability in early studies can be addressed via prodrug strategies (e.g., acetylating the hydroxyethyl group) .

Q. What computational methods predict binding modes and off-target risks?

- Molecular docking : Use crystal structures of target proteins (e.g., IMPDH) to model interactions. The urea carbonyl often hydrogen-bonds with catalytic residues .

- Pharmacophore screening : Identify off-target risks (e.g., kinase inhibition) using libraries like ChEMBL .

- MD simulations : Assess conformational stability of the cyclopentyl-thiophen-2-yl group in lipid bilayers .

Q. What strategies mitigate toxicity observed in preclinical studies?

Q. How do formulation challenges affect translational research?

- Nanoparticle encapsulation : Improves bioavailability for poorly soluble compounds. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased AUC by 3-fold in murine models for a related urea derivative .

- Lyophilization : Stabilizes the compound for long-term storage (2–8°C, argon atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.